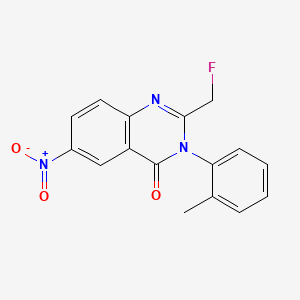

4(3H)-Quinazolinone, 2-(fluoromethyl)-3-(2-methylphenyl)-6-nitro-

描述

4(3H)-Quinazolinone, 2-(fluoromethyl)-3-(2-methylphenyl)-6-nitro- is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a fluoromethyl group, a methylphenyl group, and a nitro group, making it a unique and potentially valuable molecule for various applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 2-(fluoromethyl)-3-(2-methylphenyl)-6-nitro- typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the fluoromethyl, methylphenyl, and nitro groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.

化学反应分析

Types of Reactions

4(3H)-Quinazolinone, 2-(fluoromethyl)-3-(2-methylphenyl)-6-nitro- undergoes several types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The compound can be reduced to form various derivatives.

Substitution: The fluoromethyl and methylphenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are often used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of functionalized quinazolinones.

科学研究应用

Analgesic Activity

Research has demonstrated that derivatives of quinazolinone exhibit notable analgesic properties. A study highlighted that synthesized quinazolinone derivatives showed significant analgesic activity in comparison to standard drugs like Aspirin and Indomethacin. Specifically, the compound 4(3H)-quinazolinone, 2-(fluoromethyl)-3-(2-methylphenyl)-6-nitro- was noted for its higher analgesic efficacy compared to other derivatives .

| Compound | Analgesic Activity (vs Control) |

|---|---|

| Compound 1 | Moderate |

| Compound 2 | Significant |

| Compound 3 | High |

Antibacterial and Antifungal Effects

The antibacterial and antifungal activities of quinazolinone derivatives have been extensively studied. A recent investigation identified several derivatives that exhibited potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values for some effective derivatives were reported as follows:

| Derivative | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound 3f | 8 | Antifungal (C. albicans) |

| Compound 3p | 16 | Antibacterial (S. aureus) |

| Compound 3j | 32 | Antifungal (A. niger) |

These results indicate the potential for developing new antibacterial and antifungal agents based on the quinazolinone scaffold .

Anticancer Properties

The anticancer potential of quinazolinones has also been a focus of research. Compounds derived from the quinazolinone structure have been tested against various cancer cell lines, including human myelogenous leukemia K562 cells. One notable derivative demonstrated an IC50 value of 0.5 μM, indicating potent cytotoxicity against cancer cells .

Case Study 1: Synthesis and Evaluation of Analgesic Quinazolinones

In a study aimed at synthesizing novel quinazolinone compounds, researchers evaluated their analgesic effects using acetic acid-induced writhing in mice models. The results indicated that certain derivatives exhibited significantly higher analgesic activity compared to traditional analgesics .

Case Study 2: Antimicrobial Screening of Quinazolinone Derivatives

A comprehensive screening of synthesized quinazolinone derivatives for antimicrobial properties revealed several compounds with promising activity against both bacterial and fungal pathogens. The study employed standard microbiological techniques to determine the MIC values, establishing a foundation for further drug development .

作用机制

The mechanism of action of 4(3H)-Quinazolinone, 2-(fluoromethyl)-3-(2-methylphenyl)-6-nitro- involves its interaction with specific molecular targets and pathways. The nitro group, for example, can participate in redox reactions, while the fluoromethyl and methylphenyl groups can influence the compound’s binding affinity and selectivity for certain enzymes or receptors.

相似化合物的比较

Similar Compounds

- 4(3H)-Quinazolinone, 2-(chloromethyl)-3-(2-methylphenyl)-6-nitro-

- 4(3H)-Quinazolinone, 2-(bromomethyl)-3-(2-methylphenyl)-6-nitro-

- 4(3H)-Quinazolinone, 2-(hydroxymethyl)-3-(2-methylphenyl)-6-nitro-

Uniqueness

Compared to similar compounds, 4(3H)-Quinazolinone, 2-(fluoromethyl)-3-(2-methylphenyl)-6-nitro- is unique due to the presence of the fluoromethyl group, which can significantly alter its chemical properties and biological activity. The fluorine atom’s high electronegativity and small size can enhance the compound’s stability and reactivity, making it a valuable molecule for various applications.

生物活性

4(3H)-Quinazolinone, 2-(fluoromethyl)-3-(2-methylphenyl)-6-nitro- (CAS Number: 56287-73-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on antibacterial, antifungal, anticancer, and anti-inflammatory effects, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of 4(3H)-Quinazolinone, 2-(fluoromethyl)-3-(2-methylphenyl)-6-nitro- is with a molecular weight of 313.28 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 313.28 g/mol |

| IUPAC Name | 2-(fluoromethyl)-3-(2-methylphenyl)-6-nitroquinazolin-4-one |

| CAS Number | 56287-73-1 |

Antibacterial Activity

Recent studies have shown that derivatives of quinazolinone exhibit notable antibacterial properties. In particular, the compound has been tested against various bacterial strains with promising results. For instance, derivatives synthesized from 4(3H)-quinazolinone demonstrated effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 16 μg/mL for certain derivatives .

Antifungal Activity

The antifungal potential of this compound has also been explored. A study indicated that specific derivatives showed antifungal activity against Aspergillus niger and Candida albicans, with MIC values ranging from 8 to 64 μg/mL . This highlights the compound's potential in treating fungal infections.

Anticancer Activity

Quinazolinone derivatives are recognized for their anticancer properties. Research has indicated that these compounds can inhibit tumor growth and induce apoptosis in cancer cells. For example, a derivative was found to significantly reduce cell viability in breast cancer cell lines . The mechanisms often involve the modulation of signaling pathways related to cell proliferation and survival.

Anti-inflammatory Activity

The anti-inflammatory effects of quinazolinone derivatives have been documented in various studies. They are believed to inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo. This activity suggests potential applications in treating inflammatory diseases .

Case Studies

-

Antibacterial Efficacy :

A study conducted on synthesized quinazolinone derivatives revealed that compounds with specific substitutions exhibited enhanced antibacterial activity against S. aureus and Escherichia coli. The most effective derivative had an MIC of 16 μg/mL against S. aureus. -

Antifungal Testing :

In a comparative analysis, several quinazolinone derivatives were tested for their antifungal activities against common pathogens like A. niger and C. albicans. The results showed that some derivatives had MIC values as low as 8 μg/mL against C. albicans, indicating strong antifungal potential. -

Cancer Cell Line Studies :

A derivative was tested on multiple cancer cell lines, demonstrating a significant reduction in cell viability (up to 70%) at concentrations of 50 μM after 48 hours of treatment. This suggests a promising avenue for further research into its anticancer properties.

属性

IUPAC Name |

2-(fluoromethyl)-3-(2-methylphenyl)-6-nitroquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O3/c1-10-4-2-3-5-14(10)19-15(9-17)18-13-7-6-11(20(22)23)8-12(13)16(19)21/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLWBZTIVGRUKCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)[N+](=O)[O-])CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40204828 | |

| Record name | 4(3H)-Quinazolinone, 2-(fluoromethyl)-3-(2-methylphenyl)-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56287-73-1 | |

| Record name | 2-(Fluoromethyl)-3-(2-methylphenyl)-6-nitro-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56287-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(3H)-Quinazolinone, 2-(fluoromethyl)-3-(2-methylphenyl)-6-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056287731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(3H)-Quinazolinone, 2-(fluoromethyl)-3-(2-methylphenyl)-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。